2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride
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Description
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride is a useful research compound. Its molecular formula is C16H27ClN2O and its molecular weight is 298.86. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism Studies
- Metabolism and Excretion Patterns: 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride and its derivatives have been explored for their metabolic and excretion patterns in various species. A study on penticainide (a compound structurally related to the requested chemical) revealed insights into its metabolism, identifying major metabolites and establishing the dog as a suitable model for predicting pharmacological effects in humans (Davi et al., 1986). Similarly, the metabolism of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride in rats and dogs highlighted first-pass ester hydrolysis and the presence of significant metabolites (Leinweber et al., 1987).
Therapeutic Potential Evaluation
- Anticonvulsant and Antinociceptive Activities: Several studies have explored the therapeutic potentials of compounds structurally related to this compound. For instance, the evaluation of antinociceptive activities of enaminone compounds in mice highlighted their potential in treating neuropathologies (Masocha et al., 2016). Similarly, the anticonvulsant activity of N-phenylphthalimides has been assessed, revealing the potential of certain derivatives in seizure management (Bailleux et al., 1994).
Toxicology and Safety Studies
- Teratogenic Effects: The teratogenic effects of compounds similar to the requested chemical have been examined. A study on aminobenzensulfonamide derivatives of valproic acid revealed these analogs to be generally less teratogenic than valproic acid itself (Onishi et al., 2013). This type of research is crucial for understanding the safety profile of new pharmaceutical compounds.
Miscellaneous Studies
- Pharmacokinetic Modeling: Physiologically based pharmacokinetic modeling has been used to predict the concentration of compounds like FTY720 (structurally related to the requested chemical) in various organs of the body, demonstrating its potential in drug development and dosage optimization (Meno-Tetang et al., 2006).
Properties
IUPAC Name |
2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-18(16(19)15(17)10-12(2)3)11-14-9-7-6-8-13(14)4;/h6-9,12,15H,5,10-11,17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLCKYHMQKIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(=O)C(CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.